N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHSRDALTIENSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
These interactions could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the structural features of smr000130331, it is plausible that it may interact with pathways involving indole derivatives, piperidine derivatives, or benzimidazole molecules, all of which have diverse biological activities.
Action Environment
The action, efficacy, and stability of SMR000130331 could be influenced by various environmental factors. These factors could include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific cellular context. Understanding these influences is crucial for predicting the compound’s behavior in a biological system.
Biological Activity
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Specific studies have indicated that it may act as an antagonist or modulator at certain receptors, which could explain its potential therapeutic applications.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that the compound exhibits central nervous system (CNS) activity, potentially influencing mood and cognitive functions.
- Antitumor Activity : Some research indicates that quinazoline derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: CNS Activity
In a study evaluating the effects of various quinazoline derivatives on anxiety-like behavior in animal models, this compound was shown to significantly reduce anxiety behaviors compared to controls. The study utilized the elevated plus maze and open field tests to assess anxiety levels.
Study 2: Antitumor Properties
A separate investigation focused on the antitumor effects of the compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CNS Activity | Anxiety reduction | |
| Antitumor Activity | Cell growth inhibition | |
| Anti-inflammatory | Reduction in inflammatory markers |
In Vitro Studies
In vitro assays have demonstrated that this compound interacts with multiple receptor systems. Binding affinity studies revealed significant interactions with serotonin and dopamine receptors, suggesting a mechanism for its CNS effects.
In Vivo Studies
In vivo studies have corroborated the in vitro findings. Animal models treated with the compound exhibited marked improvements in behavioral tests designed to assess anxiety and depression-like symptoms. Furthermore, pharmacokinetic profiling indicated favorable absorption and distribution characteristics.
Safety Profile
Toxicological assessments have shown that the compound possesses a relatively safe profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. It targets specific pathways involved in tumor growth and metastasis.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
-
Antimicrobial Properties :
- Activity Spectrum : Research indicates that derivatives of this compound exhibit antimicrobial properties against both bacterial and fungal pathogens.
- Case Study : A series of derivatives were synthesized and tested against strains such as Xanthomonas axonopodis and Fusarium solani, showing promising results in inhibiting pathogen growth .
-
Neurological Applications :
- Potential for Treating Neurological Disorders : The piperidine component suggests potential use in treating conditions like anxiety and depression due to its interaction with neurotransmitter systems.
- Case Study : Animal models have shown that compounds with similar structures can modulate serotonin and dopamine levels, indicating a potential application in mood disorders .
Data Tables
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Effective against breast and lung cancer cells |
| Antimicrobial | Disruption of microbial cell functions | Active against Xanthomonas axonopodis |
| Neurological | Modulation of neurotransmitter levels | Potential for treating anxiety and depression |
Research Insights
Recent studies have highlighted the compound's versatility in medicinal chemistry. Its structural features allow for modifications that can enhance efficacy or reduce side effects. Ongoing research aims to optimize these derivatives for better therapeutic profiles.
- Synthesis Innovations : Techniques such as N-sulfonation and reductive amination have been employed to create analogs with improved biological activity .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with various biological targets, aiding in the rational design of more potent derivatives .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically employing coupling agents like HBTU or EDC·HCl to form amide bonds. For example, THF is often used as a solvent to enhance solubility, and reactions are stirred at room temperature for 12+ hours . Key steps include:
- Amide bond formation : Use of HBTU/EtN in THF for coupling intermediates (e.g., phenethylamine derivatives with quinazoline cores) .
- Purification : Silica gel column chromatography with gradients (e.g., 70% CMA80 in CHCl) to isolate products .
- Yield optimization : Microwave-assisted synthesis or refluxing can improve reaction efficiency by reducing time and side reactions . Reported yields vary (51–86%) depending on substituents and reaction control .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the quinazoline core appear at δ 7.2–8.5 ppm .
- Mass spectrometry : HRMS (ESI) validates molecular weight with <5 ppm error (e.g., [M+H] at m/z 479.0 for a related compound) .
- IR spectroscopy : Stretching frequencies for carbonyl groups (1650–1750 cm) confirm amide and ketone functionalities .
Q. How does the compound’s solubility and stability impact experimental design?
Solubility in polar aprotic solvents (e.g., DMSO, THF) facilitates in vitro assays, while instability in acidic/basic conditions necessitates pH-controlled environments (pH 6–8) during storage . Pre-formulation studies using differential scanning calorimetry (DSC) and HPLC stability assays are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) .
- Protein source : Species-specific isoforms (e.g., human vs. murine kinases) .
- Data normalization : Use of internal controls (e.g., staurosporine for kinase assays) improves reproducibility .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : Molecular dynamics simulations with target proteins (e.g., DDR1 kinase) identify critical interactions (e.g., hydrogen bonds with the quinazoline carbonyl group) .
- QSAR models : Correlate substituent electronegativity (e.g., 4-methylpiperidinyl groups) with logP and bioavailability . Example: Methylation at the piperidine nitrogen enhances blood-brain barrier penetration in rodent models .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Sprague-Dawley rats for oral bioavailability studies (dose: 10 mg/kg; plasma half-life: ~4 hrs) .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk assessment .
- Metabolite profiling : LC-MS/MS detects primary metabolites (e.g., hydroxylation at the phenethyl group) .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting reports on synthetic yields?
Divergent yields (e.g., 51% vs. 86%) arise from:
- Reagent purity : HBTU batches with ≤95% purity reduce coupling efficiency .
- Temperature control : Exothermic reactions require strict maintenance at –20°C during critical steps .
- Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) lowers recovery .
Methodological Recommendations
- Synthetic protocols : Include inert atmosphere (N) to prevent oxidation of amine intermediates .
- Biological assays : Use orthogonal methods (e.g., SPR and fluorescence polarization) to validate binding affinity .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
